2-(1-Aminoethyl)-4-methylphenol
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Overview
Description
2-(1-Aminoethyl)-4-methylphenol is an organic compound that features a phenol group substituted with a methyl group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-methylphenol is dissolved in a suitable solvent like ethanol, and the base is added. The 2-bromoethylamine is then added dropwise, and the mixture is heated under reflux for several hours.
Isolation: After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(1-Aminoethyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can influence biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2-(1-Aminoethyl)-4-hydroxyphenol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(1-Aminoethyl)-4-methylphenol is unique due to the presence of both an aminoethyl and a methyl group on the phenol ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
WZNMCVYFCNZJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
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